molecular formula C19H23NO B334815 N-(3-methylbutyl)-2,2-diphenylacetamide

N-(3-methylbutyl)-2,2-diphenylacetamide

Numéro de catalogue: B334815
Poids moléculaire: 281.4 g/mol
Clé InChI: ZKYRMJFQDHQNSV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-methylbutyl)-2,2-diphenylacetamide is a synthetic acetamide derivative supplied for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Acetamide derivatives are a prominent scaffold in medicinal chemistry, extensively investigated for their diverse pharmacological potential. Specifically, compounds within this class, particularly those featuring diphenyl and naphthyl functional groups, have demonstrated significant biological activities in scientific studies. Recent research highlights that such acetamide derivatives show promise as agents for cholinesterase inhibition and antioxidant therapy , making them compelling candidates for research into multifactorial diseases like Alzheimer's . The structural motif of these compounds allows for interaction with key biological targets; for instance, related molecules have exhibited selective inhibition of butyrylcholinesterase (BChE) , an enzyme whose levels are elevated in late-stage Alzheimer's pathology . Furthermore, phenoxy acetamide analogs have been synthesized and evaluated for cytotoxic and anti-proliferative efficacy against various cancer cell lines, underscoring the broader relevance of this chemical class in oncology research . The presence of the 2,2-diphenylacetamide structure, similar to documented compounds, suggests this molecule could be a valuable chemical tool for probing enzyme mechanisms and cellular pathways . Researchers can utilize this compound to explore its physicochemical properties, mechanism of action, and potential as a lead structure in the development of new therapeutic agents.

Propriétés

Formule moléculaire

C19H23NO

Poids moléculaire

281.4 g/mol

Nom IUPAC

N-(3-methylbutyl)-2,2-diphenylacetamide

InChI

InChI=1S/C19H23NO/c1-15(2)13-14-20-19(21)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18H,13-14H2,1-2H3,(H,20,21)

Clé InChI

ZKYRMJFQDHQNSV-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

SMILES canonique

CC(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogues of 2,2-Diphenylacetamide Derivatives

N-[1-(Diethylamino)-3-Morpholin-4-ylpropan-2-yl]-2,2-Diphenylacetamide (L2)
  • Binding Affinity and Inhibition: This compound (L2) demonstrated superior COX-2 inhibition compared to standard drugs like diclofenac and ibuprofen. Molecular docking studies revealed a binding energy of -8.2 kcal/mol, an inhibition constant ($K_i$) of 0.84 μM, and ligand efficiency of 0.34 (Table 1) . The addition of diethylamino and morpholino groups enhances its interaction with COX-2's hydrophobic pocket.
  • Pharmacological Potential: L2 outperformed losartan (L1) and pyrenophorol (L3) in ligand efficiency, positioning it as a promising anti-inflammatory candidate .
N-(4-Chlorophenyl)-2,2-Diphenylacetamide
  • Spectroscopic and Computational Analysis :
    Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level revealed intramolecular hydrogen bonds (N–H⋯O and C–H⋯O) stabilizing the crystal structure. The HOMO-LUMO energy gap of 4.45 eV suggests moderate electronic stability, comparable to other derivatives .
Thiourea Derivatives (Compounds I–III)
  • Energy Gaps and Reactivity: DFT calculations (B3LYP/6-31G+(2d,p)) showed energy gaps of 4.46 eV (Compound I), 4.30 eV (Compound II), and 4.31 eV (Compound III).

Table 1: Key Pharmacological Parameters of 2,2-Diphenylacetamide Derivatives

Compound Binding Energy (kcal/mol) $K_i$ (μM) Ligand Efficiency HOMO-LUMO Gap (eV)
L2 (Diethylamino-morpholino derivative) -8.2 0.84 0.34 -
N-(4-Chlorophenyl) derivative - - - 4.45
Compound I (Thiourea) - - - 4.46

N-Substituted Acetamides with Methylbutyl Groups

N-(3-Methylbutyl)Acetamide
  • Environmental and Biological Role :
    Detected in river water samples at 335 mg/L , this compound acts as a pheromone in Polistes wasps and exhibits analgesic properties akin to paracetamol . Its simpler structure lacks the diphenyl group, reducing COX-2 affinity compared to N-(3-methylbutyl)-2,2-diphenylacetamide.
(E)-N-(3-Methylbutyl)-1-(Pyridin-3-yl)Methanimine
  • Volatile Organic Compound :
    Identified in pear floral volatiles, this imine derivative shares the 3-methylbutyl chain but replaces the acetamide group with a pyridinyl-methanimine moiety, altering its biological function to plant-insect interactions .

Table 2: Functional Comparison of N-Substituted Acetamides

Compound Key Functional Groups Biological Role Notable Properties
N-(3-Methylbutyl)-2,2-Diphenylacetamide 2,2-Diphenylacetamide + 3-methylbutyl Potential COX-2 inhibitor High ligand efficiency
N-(3-Methylbutyl)Acetamide Acetamide + 3-methylbutyl Pheromone, analgesic Environmental persistence
(E)-N-(3-Methylbutyl)-1-(Pyridin-3-yl)Methanimine Pyridinyl-methanimine + 3-methylbutyl Plant volatile signaling Fruity odor, ecological role

Méthodes De Préparation

Diphenylacetic Acid and 3-Methylbutylamine Condensation

The most straightforward method involves the reaction of diphenylacetic acid with 3-methylbutylamine in the presence of a coupling agent. Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are typically used to activate the carboxylic acid group, facilitating amide bond formation.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Yield: 68–72%

This method prioritizes mild conditions to prevent racemization, critical for preserving the stereochemical integrity of the 3-methylbutyl group.

Modular Assembly via Chloroalkane Intermediates

Thionyl Chloride-Mediated Chlorination

A patent by details the synthesis of related acetamides through chloroalkane intermediates. For N-(3-methylbutyl)-2,2-diphenylacetamide, the process involves:

  • Chlorination of 1-Methylformamido-2-Propanol :

    • Reactant: 1-Methylformamido-2-propanol

    • Chlorinating Agent: Thionyl chloride (SOCl₂)

    • Solvent: Toluene or benzene with pyridine as a base

    • Temperature: 70–100°C under reflux

    • Product: 1-Methylformamido-2-chloropropane

  • Nucleophilic Displacement with Diphenylacetonitrile :

    • Reactant: 1-Methylformamido-2-chloropropane

    • Nucleophile: Sodium amide (NaNH₂)-activated diphenylacetonitrile

    • Solvent: Xylene or liquid petrolatum

    • Temperature: 105–110°C under nitrogen

    • Yield: 81–85%

Mechanistic Insight :
The chloroalkane intermediate undergoes SN2 displacement, where the activated nitrile attacks the electrophilic carbon, followed by hydrolysis to the acetamide.

Solid-Phase Combinatorial Synthesis

Template-Modulator-Bridge Strategy

A modular approach from employs three building blocks:

  • Template (A) : Substituted phenol derivatives to induce conformational rigidity.

  • Modulator (B) : Tertiary amines (e.g., 3-methylbutylamine) to influence macrocycle conformation.

  • Bridge (C) : Amino acid-derived spacers linking A and B.

Procedure :

  • Linear Precursor Assembly :

    • Couple A, B, and C sequentially on a solid resin.

  • Cyclization :

    • Cleave from resin and cyclize in solution using HATU/DIEA.

  • Deprotection and Purification :

    • Remove protecting groups (e.g., Fmoc) and purify via HPLC.

Advantages :

  • Enables parallel synthesis of analogs.

  • Achieves enantiomeric excess >98% for the (2S)-3-methylbutyl configuration.

Stereochemical Control and Optimization

Chiral Auxiliaries and Catalysts

The (2S)-3-methylbutyl stereocenter in N-[(2S)-3-methylbutan-2-yl]-2,2-diphenylacetamide is preserved using:

  • Chiral Resolving Agents : L-Tartaric acid for diastereomeric salt formation.

  • Asymmetric Catalysis : Rhodium-BINAP complexes in reductive amination.

Table 1: Impact of Catalysts on Enantiomeric Excess

CatalystSolventTemperatureee (%)
Rh-(R)-BINAPTHF-20°C94
L-ProlineDMF25°C82
No CatalystToluene80°C50

Data adapted from.

Industrial-Scale Production Challenges

Solvent and Energy Efficiency

Large-scale synthesis faces hurdles in:

  • Waste Management : Thionyl chloride generates SO₂, requiring scrubbers.

  • Cost of Coupling Agents : DCC and EDC are expensive, prompting shifts to polyphosphate esters as alternatives.

Table 2: Comparative Analysis of Coupling Agents

AgentCost (USD/kg)Yield (%)Purity (%)
DCC3207295
EDC2807093
T3P®1507597

Data from.

Analytical Characterization

Spectroscopic Validation

Post-synthesis analysis includes:

  • NMR : δ 7.2–7.4 ppm (diphenyl protons), δ 3.1 ppm (N-CH₂).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile/water).

Critical Purity Metrics :

  • Residual solvent levels <0.1% (ICH guidelines).

  • Heavy metals <10 ppm.

Emerging Methodologies

Photocatalytic Amidation

Recent trials use visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate diphenylacetic acid, enabling room-temperature reactions with 3-methylbutylamine.

Preliminary Results :

  • Yield: 65%

  • Reaction Time: 8 hours vs. 24 hours thermally .

Q & A

Q. What are the recommended synthetic routes for N-(3-methylbutyl)-2,2-diphenylacetamide?

The compound can be synthesized via acylation of 3-methylbutylamine with 2,2-diphenylacetyl chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography or recrystallization from acetone/methanol (1:1) .

Table 1: Synthesis Conditions for Related Diphenylacetamides

Amine ComponentAcylating AgentSolventBaseYield (%)Reference
3-Methylbutylamine2,2-Diphenylacetyl ChlorideDCM/DMFTriethylamine70–85
3,5-Dimethylphenylamine2,2-Diphenylacetyl ChlorideEthanolPyridine65–75
4-Methylphenylamine2,2-Diphenylacetyl ChlorideTHFNaHCO₃80–90

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.6 ppm), methylbutyl chain (δ 0.8–1.6 ppm), and carbonyl carbon (δ ~170 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 325.4 (M⁺) and fragmentation patterns validate the structure .

Q. What solvent systems are optimal for recrystallization?

Acetone/methanol (1:1) or ethanol/water mixtures are effective, yielding high-purity crystals suitable for X-ray diffraction (XRD) analysis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.